![molecular formula C22H19ClN2O3 B2371052 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 946317-82-4](/img/structure/B2371052.png)
2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. Furan rings can participate in a variety of reactions, including electrophilic substitution and Diels-Alder reactions . Quinoline rings can also undergo various reactions, typically at the nitrogen atom or the carbon atoms of the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. These could include properties like melting point, boiling point, solubility in various solvents, and stability under different conditions .
Scientific Research Applications
Therapeutic Applications and Antiviral Effects
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, with a significant decrease in viral load and an increase in survival observed in mice infected with the Japanese encephalitis virus (Ghosh et al., 2008).
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives has led to the discovery of gels and crystalline solids upon treatment with different mineral acids, indicating the compounds' potential for forming diverse molecular structures (Karmakar et al., 2007).
Fluorescent Properties and Lanthanide Complexes
Two aryl amide ligands were synthesized and used to prepare lanthanide(III) complexes, showcasing the potential for fluorescent applications and material science. The study highlights the influence of ligand structure on the fluorescence properties of these complexes (Wu et al., 2008).
Antitubercular Activity
2-(Quinolin-4-yloxy)acetamides have been highlighted for their potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. This indicates their potential as candidates for future development in tuberculosis treatment (Pissinate et al., 2016).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of new heterocyclic compounds containing thienylbenzo[h]quinoline moiety has contributed to the development of novel compounds with potential applications in pharmaceuticals and materials science (Al-Taifi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c23-17-7-5-15(6-8-17)13-21(26)24-18-9-10-19-16(14-18)3-1-11-25(19)22(27)20-4-2-12-28-20/h2,4-10,12,14H,1,3,11,13H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKKEKMXPWAHIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

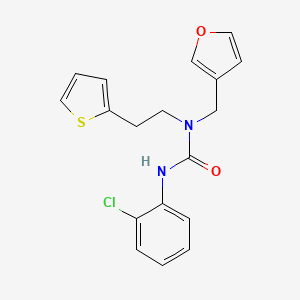
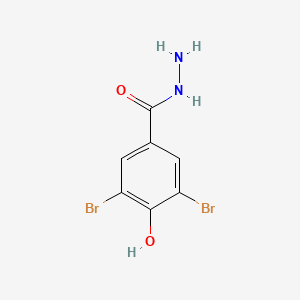
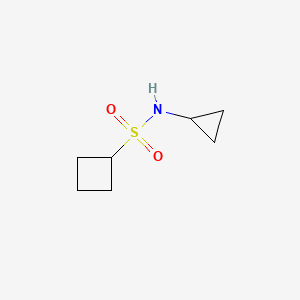
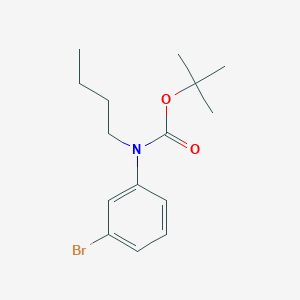
![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)
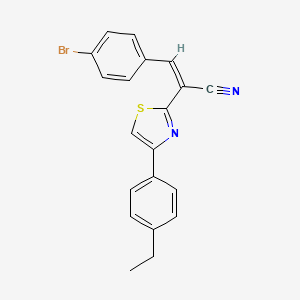
![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)
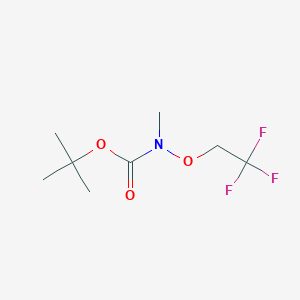
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
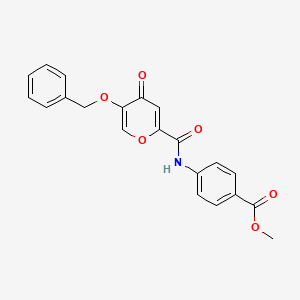
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)